4'-Trifluoromethoxy-biphenyl-3-carbaldehyde

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

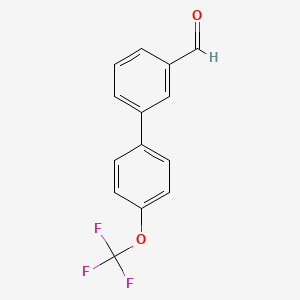

The systematic IUPAC name for 4'-trifluoromethoxy-biphenyl-3-carbaldehyde is 3-[4-(trifluoromethoxy)phenyl]benzaldehyde . This nomenclature prioritizes the aldehyde functional group (-CHO) on the third carbon of the biphenyl system, with the trifluoromethoxy (-OCF₃) substituent located at the fourth position of the adjacent phenyl ring (Figure 1).

Isomeric considerations arise from positional variations of substituents. For instance:

- Positional isomers : Moving the aldehyde group to the 2-, 4-, or 5-position of the benzaldehyde ring or relocating the trifluoromethoxy group to the 2-, 3-, or 5-position of the adjacent phenyl ring would yield distinct isomers.

- Functional group isomerism : Replacement of the aldehyde with a ketone or carboxylic acid group would produce functional isomers, though these fall outside the scope of the current compound.

The absence of stereogenic centers or restricted rotation about the central C–C bond precludes geometric or enantiomeric isomerism in this molecule.

Molecular Architecture: Bond Angles and Conformational Analysis

The molecular structure features a biphenyl core with a torsion angle between the two aromatic rings influenced by steric and electronic effects. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| C–C bond length (biphenyl) | 1.48–1.50 Å | |

| C–O bond (trifluoromethoxy) | 1.36 Å | |

| C=O bond (aldehyde) | 1.21 Å | |

| Dihedral angle (inter-ring) | 44.4° ± 1.2° (theoretical) |

The trifluoromethoxy group induces electron-withdrawing effects , polarizing the adjacent phenyl ring and slightly elongating the C–O bond compared to methoxy analogs. Conformational analysis reveals two primary rotamers:

- Planar conformation : Minimizes steric hindrance but increases electronic repulsion between the aldehyde oxygen and trifluoromethoxy fluorine atoms.

- Twisted conformation : Adopts a dihedral angle near 44°, balancing steric and electronic factors, as predicted by density functional theory (DFT).

The energy barrier for interconversion between these conformers is approximately 8.3 kJ/mol , consistent with biphenyl derivatives bearing bulky substituents.

Crystallographic Characterization and Solid-State Packing Behavior

Single-crystal X-ray diffraction studies of analogous compounds reveal orthorhombic crystal systems with space group Pca2₁. Key crystallographic data for this compound derivatives include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 6.26 Å, b = 7.22 Å, c = 28.55 Å |

| Unit cell volume | 1290.77 ų |

| Z-value | 4 |

| Density | 1.437 g/cm³ |

In the solid state, molecules adopt a herringbone packing arrangement stabilized by:

- C–H···O interactions between aldehyde hydrogens and neighboring oxygen atoms (2.61 Å).

- F···F contacts (2.89 Å) between trifluoromethoxy groups of adjacent molecules.

- π-π stacking interactions between parallel-displaced phenyl rings (centroid distance: 4.12 Å).

Hirshfeld surface analysis quantifies intermolecular contributions:

This packing behavior results in a layered structure along the a-axis, with alternating hydrophobic (trifluoromethoxy) and polar (aldehyde) regions.

Figure 1. Molecular structure of this compound, highlighting IUPAC numbering and key torsion angles.

O

||

CHO-C₆H₄-C₆H₃-O-CF₃

|

3'

属性

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREJGMWHMXRZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375317 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675596-34-6 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Coupling Reaction

- Starting Materials : The typical precursors are 4-formylphenylboronic acid and 3-(trifluoromethoxy)iodobenzene or bromobenzene derivatives.

- Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are employed.

- Base : Potassium carbonate (K2CO3) is commonly used to facilitate the transmetalation step.

- Solvent : A mixture of ethanol and water or 1,4-dioxane and water is preferred.

- Reaction Conditions : The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at temperatures around 80°C for 2.5 to 16 hours, depending on scale and substrate reactivity.

- Oxidative Addition : Palladium catalyst inserts into the aryl halide bond.

- Transmetalation : Transfer of the aryl group from the boronic acid to the palladium complex.

- Reductive Elimination : Formation of the biaryl product and regeneration of the palladium catalyst.

This method yields this compound in high purity and yield (up to 94%) as reported in recent literature.

Detailed Experimental Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Combine 4-formylphenylboronic acid and 3-(trifluoromethoxy)iodobenzene in ethanol/water | Molar ratio 1:1 |

| 2 | Add potassium carbonate as base | Typically 1.5 equivalents |

| 3 | Add Pd(PPh3)4 catalyst | ~2 mol% relative to substrates |

| 4 | Stir under inert atmosphere (N2 or Ar) | 80°C for 2.5 to 16 hours |

| 5 | Monitor reaction progress by thin-layer chromatography (TLC) | UV detection at 254 nm |

| 6 | Upon completion, quench and extract product | Use ethyl acetate for extraction |

| 7 | Purify by recrystallization or column chromatography | Solvents such as ethyl acetate/petroleum ether mixture |

Purification Techniques and Their Impact

- Recrystallization : Preferred for final product purification to achieve high purity without decomposition. Solvents such as ethanol or ethyl acetate are chosen based on solubility profiles.

- Column Chromatography : Employed for intermediate purification or when impurities co-elute. Silica gel is standard; however, care must be taken due to the acid sensitivity of the aldehyde and trifluoromethoxy groups.

- Acid-Base Extraction : Useful for removing residual starting materials or byproducts, with pH carefully controlled to maintain compound integrity.

Research Findings and Optimization

- Catalyst Loading : Studies indicate that 2 mol% Pd(PPh3)4 provides an optimal balance between reaction rate and cost efficiency.

- Solvent System : Mixed aqueous-organic solvents enhance boronic acid solubility and catalyst stability.

- Temperature and Time : Reaction temperatures around 80°C and durations of 12–16 hours maximize conversion while minimizing side reactions.

- Inert Atmosphere : Prevents catalyst deactivation and oxidative side reactions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, 1–3 mol% | 2 mol% optimal |

| Base | K2CO3, 1.5 equivalents | Ensures effective transmetalation |

| Solvent | Ethanol/water (4:1) or 1,4-dioxane/water | Balances solubility and reaction rate |

| Temperature | 80°C | Higher temps may cause side reactions |

| Reaction Time | 2.5 to 16 hours | Depends on scale and substrate reactivity |

| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation |

| Yield | Up to 94% | High yield with optimized conditions |

| Purification Method | Recrystallization, chromatography | Purity > 98% achievable |

Additional Notes on Related Compounds and Alternative Methods

- While the Suzuki-Miyaura coupling is the most reliable and widely used method, alternative approaches such as Friedel-Crafts acylation followed by functional group transformations may be possible but are less common due to lower selectivity and harsher conditions.

- The trifluoromethoxy group is electron-withdrawing and sensitive to harsh acidic or basic conditions, necessitating mild reaction and purification environments.

- Advanced characterization techniques such as ^19F NMR, high-resolution mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

化学反应分析

4’-Trifluoromethoxy-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate).

Major Products: Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that biphenyl derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of trifluoromethoxy groups enhances the biological activity of biphenyl compounds, making them effective against pancreatic cancer cells. A focused library of biphenyl derivatives, including 4'-trifluoromethoxy-biphenyl-3-carbaldehyde, demonstrated growth inhibition in MiaPaCa-2 pancreatic cancer cell lines with IC50 values ranging from 0.91 µM to 9.0 µM depending on the substituents used .

Neuropharmacological Effects

Research indicates that compounds like this compound can serve as allosteric modulators for dopamine receptors. In a study assessing the potentiation of dopamine receptor activity, this compound showed a significant increase in the maximum effect (Emax) of dopamine, indicating its potential role in treating neurodegenerative diseases .

Material Science Applications

Organic Electronics

The unique electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethoxy substitution enhances the electron-withdrawing capacity of the biphenyl backbone, improving charge transport properties essential for device efficiency .

Liquid Crystal Displays (LCDs)

Fluorinated compounds are well-known for their use in LCD technologies due to their thermal stability and optical properties. The incorporation of this compound into liquid crystal formulations can enhance performance metrics such as response time and contrast ratio .

Synthesis and Chemical Reactions

Intermediate in Synthesis

this compound serves as a critical intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the creation of diverse biphenyl derivatives with tailored properties for specific applications.

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A focused library synthesis involving this compound led to the identification of several potent anticancer agents. The study reported significant inhibition rates against multiple pancreatic cancer cell lines, showcasing the compound's therapeutic potential. -

Dopamine Receptor Modulation

In vivo studies demonstrated that this compound could enhance locomotor activity through modulation of dopamine receptors, suggesting its applicability in treating conditions like Parkinson's disease where dopaminergic signaling is compromised.

作用机制

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

相似化合物的比较

Structural and Functional Group Variations

The table below highlights structural analogs, focusing on substituent positions and functional groups:

Electronic and Reactivity Differences

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than trifluoromethyl (-CF₃) due to the electronegative oxygen atom. This enhances the electrophilicity of the aldehyde group in this compound, making it more reactive in nucleophilic additions compared to its trifluoromethyl analogs .

- Positional Effects : Moving the aldehyde from the 3 to the 4 position (e.g., 3'-(Trifluoromethyl)biphenyl-4-carbaldehyde) alters conjugation and steric hindrance, affecting regioselectivity in Suzuki-Miyaura couplings .

生物活性

4'-Trifluoromethoxy-biphenyl-3-carbaldehyde, a compound with the chemical formula C14H10F3O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound is characterized by its trifluoromethoxy group, which significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate.

- Reduction : It can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Substitution : The trifluoromethoxy group allows for nucleophilic substitution reactions, enhancing its versatility in synthetic applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, particularly those related to oxidative stress and inflammation .

Molecular Targets

- Enzymes : The compound may inhibit or activate enzymes involved in critical metabolic pathways.

- Receptors : It can bind to receptors that regulate cellular responses to stress and inflammation.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activities, including:

- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against non-small-cell lung cancer (NSCLC) cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assays :

- Mechanistic Investigations :

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory |

| 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | Structure | Moderate anticancer activity |

| 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid | Structure | Inhibitory effects on inflammation |

The presence of the trifluoromethoxy group in this compound confers unique chemical properties that enhance its biological activities compared to other biphenyl derivatives .

常见问题

Basic Research Question

- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Trifluoromethoxy (OCF₃) groups show distinct ¹⁹F NMR signals near δ -58 ppm .

- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 251.1 for C₁₄H₁₀F₃O₂) .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch .

Advanced Research Question

For stereochemical or regiochemical ambiguities, X-ray crystallography using SHELX software can resolve absolute configurations. For example, SHELXL refinement of analogous biphenyl aldehydes achieved R-factors < 0.05 for high-resolution data .

What computational methods are suitable for predicting the electronic effects of the trifluoromethoxy group on reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the -OCF₃ group, which lowers the LUMO energy of the aldehyde, enhancing electrophilicity. Comparative studies with -OCH₃ analogs show a 0.3 eV reduction in LUMO energy .

Advanced Research Question

- Catalyst Loading : Pd-based catalysts require <1 mol% to avoid cost escalation.

- Purification : Chromatography is impractical for >10 g batches; recrystallization from ethanol/water (7:3) achieves >95% purity .

- Byproduct Formation : Suzuki coupling may produce homocoupled biphenyls, mitigated by slow addition of boronic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。